molecular formula C22H17ClN4O2 B6524422 N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-42-7

N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6524422
CAS No.: 440330-42-7
M. Wt: 404.8 g/mol
InChI Key: JNNQIKHYYSFCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a 2-chlorophenylmethyl group and a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl substituent. The benzamide core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation due to its hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-19-7-3-1-5-17(19)13-24-21(28)16-11-9-15(10-12-16)14-27-22(29)18-6-2-4-8-20(18)25-26-27/h1-12H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQIKHYYSFCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related benzamides, benzotriazinones, and heterocyclic derivatives (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name/Structure Molecular Weight (g/mol) Key Substituents/Features Biological Activity (Inferred) Synthesis Method References
N-[(2-Chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide ~392.85 2-Chlorophenylmethyl, benzotriazinone Potential kinase/DNA-binding enzyme inhibitor Amide coupling, heterocyclic linkage
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Fluorophenyl, chromen-4-one, pyrazolo-pyrimidine, sulfonamide Kinase inhibition (e.g., EGFR, VEGFR) Suzuki coupling, multi-step
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ~477.87 4-Chlorophenyl, quinazolinone, sulfamoyl Carbonic anhydrase/dihydrofolate reductase inhibitor Thioether linkage, amide formation
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine ~450–500 Trichloromethyl, oxadiazine, chlorophenyl Antimicrobial/antifungal Dehydrosulfurization (DCC or I₂/Et₃N)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ~385.42 Methoxybenzyl, thiazole, furan Anti-inflammatory/antimicrobial Ultrasound-assisted synthesis
Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s benzotriazinone group shares similarities with the quinazolinone in ’s compound, both of which are known to interact with ATP-binding pockets in kinases . The pyrazolo-pyrimidine-chromenone hybrid in exhibits higher molecular weight (~589 g/mol) and broader kinase inhibition profiles, likely due to extended π-π stacking interactions .

Synthesis Efficiency: The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt) and benzotriazinone formation, comparable to methods in and . highlights ultrasound-assisted synthesis for benzamides, which reduces reaction time and improves yields compared to conventional heating . demonstrates that dehydrosulfurizing agents (DCC vs. I₂/Et₃N) influence product diversity; similar reagent choices could optimize the target compound’s purity .

In contrast, the sulfamoyl group in ’s compound increases solubility but may require formulation adjuvants for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.